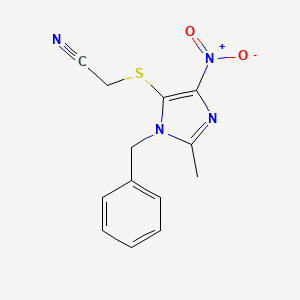
Acetonitrile, ((1-benzyl-2-methyl-4-nitro-1H-imidazol-5-YL)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetonitrile, ((1-benzyl-2-methyl-4-nitro-1H-imidazol-5-YL)thio)- is a complex organic compound that features an imidazole ring substituted with a benzyl group, a methyl group, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile, ((1-benzyl-2-methyl-4-nitro-1H-imidazol-5-YL)thio)- typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve large-scale synthesis using similar catalytic processes and reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetonitrile, ((1-benzyl-2-methyl-4-nitro-1H-imidazol-5-YL)thio)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to remove the nitro group or to modify the imidazole ring.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles like sodium hydride for substitution reactions. The conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of substituted imidazole derivatives.
Applications De Recherche Scientifique
Acetonitrile, ((1-benzyl-2-methyl-4-nitro-1H-imidazol-5-YL)thio)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action for acetonitrile, ((1-benzyl-2-methyl-4-nitro-1H-imidazol-5-YL)thio)- involves its interaction with molecular targets through its functional groups. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: A simpler compound with similar core structure but lacking the benzyl, methyl, and nitro substitutions.
Benzylimidazole: Similar but without the nitro group.
Nitroimidazole: Similar but without the benzyl and methyl groups.
Uniqueness
Acetonitrile, ((1-benzyl-2-methyl-4-nitro-1H-imidazol-5-YL)thio)- is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
77952-79-5 |
|---|---|
Formule moléculaire |
C13H12N4O2S |
Poids moléculaire |
288.33 g/mol |
Nom IUPAC |
2-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C13H12N4O2S/c1-10-15-12(17(18)19)13(20-8-7-14)16(10)9-11-5-3-2-4-6-11/h2-6H,8-9H2,1H3 |
Clé InChI |
YUPALGLTKSVHKV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(N1CC2=CC=CC=C2)SCC#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


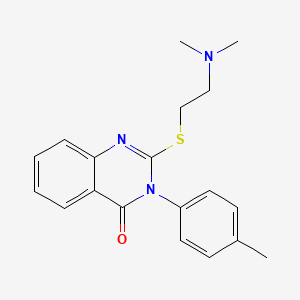
![N-[(4-Methylbenzene-1-sulfonyl)oxy]-N-phenylaniline](/img/structure/B14170221.png)
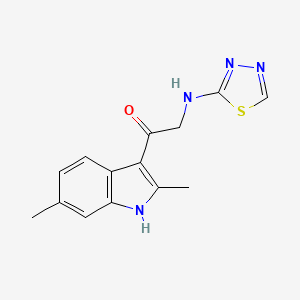
![5,5'-[(2-hydroxyphenyl)methanediyl]dipyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14170233.png)

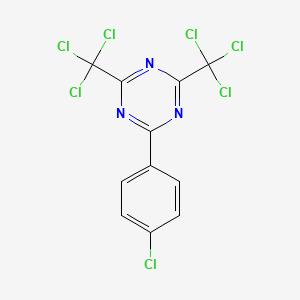


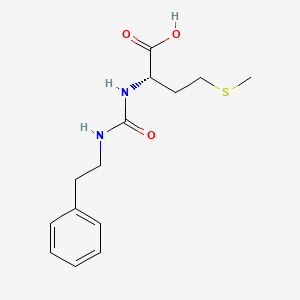
![4-(3,5-Dimethylphenyl)-1-[(3-phenylprop-2-yn-1-yl)oxy]but-3-yn-2-one](/img/structure/B14170257.png)
![4,4'-[(2,4-Dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoic acid](/img/structure/B14170263.png)
![[4-[(2,8-Dimethylquinolin-4-yl)amino]phenyl]-piperidin-1-ylmethanone](/img/structure/B14170275.png)


